REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([O:14][CH2:15][CH2:16][CH3:17])[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])=O.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>ClCCl>[C:2]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([O:14][CH2:15][CH2:16][CH3:17])[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:1]
|
Name
|
methyl 3-(aminocarbonyl)-5-propoxybenzoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(=O)C=1C=C(C(=O)OC)C=C(C1)OCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=C(C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |